((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine
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Overview
Description
((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine: is an organic compound characterized by the presence of a fluorine atom, a phenyl group, and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine typically involves the reaction of 3-fluoro-2-phenyl-allyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and hydrazines.
Substitution: Formation of substituted phenyl-allyl derivatives.
Scientific Research Applications
Chemistry: ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It is used in the development of new drugs targeting specific enzymes involved in disease pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cells by interfering with their metabolic pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
- 3-Fluoro-2-phenyl-allyl-hydrazine
- 2-Phenyl-allyl-hydrazine
- 3-Fluoro-allyl-hydrazine
Comparison: ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. Compared to its analogs, this compound exhibits enhanced biological activity and specificity towards certain molecular targets. The fluorine atom also influences the compound’s pharmacokinetic properties, making it a promising candidate for drug development.
Properties
Molecular Formula |
C9H11FN2 |
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Molecular Weight |
166.20 g/mol |
IUPAC Name |
[(Z)-3-fluoro-2-phenylprop-2-enyl]hydrazine |
InChI |
InChI=1S/C9H11FN2/c10-6-9(7-12-11)8-4-2-1-3-5-8/h1-6,12H,7,11H2/b9-6+ |
InChI Key |
CJGJSZAVWIBYJO-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/F)/CNN |
Canonical SMILES |
C1=CC=C(C=C1)C(=CF)CNN |
Origin of Product |
United States |
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